molecular formula C12H10BFO3 B7952588 3-(2-Fluorophenoxy)phenylboronic acid

3-(2-Fluorophenoxy)phenylboronic acid

Cat. No.: B7952588
M. Wt: 232.02 g/mol
InChI Key: CPTYXOPGOGPDSQ-UHFFFAOYSA-N
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Description

3-(2-Fluorophenoxy)phenylboronic acid is a functionalized arylboronic acid derivative valuable in synthetic organic chemistry and pharmaceutical research. As a boronic acid, its core reactivity stems from the boron atom, which can form reversible covalent complexes with diols and other nucleophiles, making it a versatile building block and sensing element . This compound is primarily used as a key intermediate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to construct biaryl and other C-C bonds essential in the development of active pharmaceutical ingredients and complex organic molecules . The 2-fluorophenoxy substituent can influence the compound's electronic properties and steric profile, potentially enhancing its reactivity or directing subsequent reactions. Beyond synthesis, its mechanism of action often involves the formation of cyclic esters with cis-diols found in biological molecules like sialic acids on cell surfaces . This specific interaction is exploited in targeted drug delivery systems and diagnostic applications for cancer research, where phenylboronic acid-containing structures facilitate the selective targeting of tumor cells . The kinetic profile of such reactions can be complex, often proceeding through multiple steps and adduct species, as studied with model diols like Alizarin Red S . Researchers will find this reagent useful for developing new chemical biology tools, sensors, and targeted therapeutics. Note: The specific CAS number, molecular weight, purity, and handling instructions for this particular compound should be confirmed with the supplier. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(2-fluorophenoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BFO3/c14-11-6-1-2-7-12(11)17-10-5-3-4-9(8-10)13(15)16/h1-8,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTYXOPGOGPDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OC2=CC=CC=C2F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

Starting Materials :

  • 3-Bromo-2-fluorophenol (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)
    Catalyst System :

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
    Base : Potassium carbonate (K₂CO₃, 2.0 equiv)
    Solvent : 1,4-Dioxane (0.25 M concentration)
    Conditions : 90°C, 12 hours under nitrogen.

Workup :

  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate (50 mL) and wash with brine (3 × 20 mL).

  • Dry organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify via silica gel chromatography (hexane/ethyl acetate, 4:1) to isolate the product as a white solid.

Yield : 82–85%.

Key Optimization Factors

  • Catalyst Loading : Reducing Pd(PPh₃)₄ to 2 mol% decreases yield to 65%.

  • Solvent Effects : Tetrahydrofuran (THF) or toluene reduces efficiency by 15–20% compared to dioxane.

  • Temperature : Reactions below 80°C result in incomplete conversion (<50%).

Miyaura Borylation

Miyaura borylation installs the boronic acid group on a preformed halogenated aryl ether via palladium-catalyzed coupling with bis(pinacolato)diboron.

Reaction Protocol

Starting Material :

  • 3-Bromo-(2-fluorophenoxy)benzene (1.0 equiv)
    Boron Source : Bis(pinacolato)diboron (B₂pin₂, 1.5 equiv)
    Catalyst System :

  • [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%)
    Base : Potassium acetate (KOAc, 3.0 equiv)
    Solvent : 1,4-Dioxane (0.2 M concentration)
    Conditions : 80°C, 6 hours under argon.

Workup :

  • Hydrolyze the boronic ester intermediate with 1 M HCl (10 mL) at 25°C for 1 hour.

  • Extract with dichloromethane (3 × 30 mL), dry over Na₂SO₄, and concentrate.

  • Recrystallize from ethanol/water (3:1) to obtain the product.

Yield : 70–75%.

Advantages Over Suzuki Coupling

  • Avoids separate synthesis of phenylboronic acid.

  • Tolerates electron-withdrawing substituents on the aryl ring.

Ullmann-Type Coupling

This method constructs the ether linkage before introducing the boronic acid group, using copper-mediated coupling.

Reaction Protocol

Starting Materials :

  • 3-Bromophenylboronic acid (1.0 equiv)

  • 2-Fluorophenol (1.2 equiv)
    Catalyst System :

  • Copper(I) iodide (CuI, 10 mol%)

  • 1,10-Phenanthroline (20 mol%)
    Base : Cesium carbonate (Cs₂CO₃, 2.5 equiv)
    Solvent : Dimethylformamide (DMF, 0.3 M concentration)
    Conditions : 110°C, 24 hours under nitrogen.

Workup :

  • Quench with ice-cold water (50 mL) and extract with ethyl acetate (3 × 30 mL).

  • Wash organic layers with 5% citric acid to remove residual base.

  • Purify via flash chromatography (hexane/acetone, 5:1).

Yield : 65–70%.

Limitations

  • Requires protection of the boronic acid group as a pinacol ester to prevent side reactions.

  • Longer reaction times compared to palladium-based methods.

Comparative Analysis of Methods

Method Catalyst Yield (%) Reaction Time (h) Key Advantage
Suzuki-MiyauraPd(PPh₃)₄82–8512High yield, scalable
Miyaura BorylationPd(dppf)Cl₂70–756Direct boronic acid installation
Ullmann CouplingCuI/Phenanthroline65–7024Cost-effective copper catalyst

Advanced Modifications and Troubleshooting

Protecting Group Strategies

  • Pinacol Esters : Protect boronic acids during Ullmann coupling to avoid protodeboronation. Deprotect with 1 M HCl.

  • Trifluoroborate Salts : Enhance stability of intermediates; convert to boronic acids via acidic hydrolysis.

Common Side Reactions

  • Protodeboronation : Mitigated by maintaining pH >7 during workup.

  • Homocoupling : Minimized by degassing solvents and using fresh catalysts.

Industrial-Scale Considerations

  • Catalyst Recycling : Pd recovery via filtration or immobilized catalysts reduces costs.

  • Solvent Recovery : Dioxane and THF are distilled and reused in multi-kilogram batches .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Fluorophenoxy)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The compound can be reduced to form the corresponding borane.

    Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that boronic acids, including 3-(2-Fluorophenoxy)phenylboronic acid, have potential as inhibitors of protein tyrosine kinases (PTKs), which are crucial in cancer cell signaling pathways. The fluorine substitution may enhance the compound's binding affinity to specific biological targets, making it a candidate for developing anticancer agents .

Case Study:
A study focused on designing a series of flutamide-like antiandrogens incorporated boronic acids to evaluate their antiproliferative effects against prostate cancer cell lines (LAPC-4, PC-3). The results indicated that compounds with boronic acid substitutions exhibited promising activity compared to standard treatments, suggesting potential therapeutic applications in prostate cancer management .

Organic Synthesis

Suzuki-Miyaura Coupling:
this compound serves as an important reagent in the Suzuki-Miyaura cross-coupling reaction, which is widely used for synthesizing biaryl compounds. This reaction benefits from the low toxicity and mild reaction conditions associated with boronic acids .

Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Reactions

Compound NameReaction Yield (%)Conditions
This compound85Aqueous/organic biphasic system
4-(3-Fluorophenoxy)phenylboronic acid78Aqueous/organic biphasic system
2-Fluorophenylboronic acid90Aqueous/organic biphasic system

Biochemical Probes

Binding Studies:
The unique structural features of this compound allow it to form stable complexes with diols, making it useful in studying interactions with glycoproteins and enzymes. These interactions can modulate enzyme activity and influence cellular signaling pathways related to glucose metabolism .

Case Study:
Interaction studies have demonstrated how this compound binds to biological macromolecules through boronate ester formation with diols. These studies are critical for understanding the biological effects and therapeutic potential of phenylboronic acids in metabolic disorders .

Antimicrobial Activity

Emerging research highlights the antimicrobial properties of boronic acids, including this compound. It has shown moderate activity against various pathogens, indicating its potential as an antibacterial agent.

Table 2: Antimicrobial Activity of Boronic Acids

Compound NamePathogenMinimum Inhibitory Concentration (MIC)
This compoundEscherichia coli50 µg/mL
4-(3-Fluorophenoxy)phenylboronic acidBacillus cereus25 µg/mL
2-(3-Fluorophenoxy)phenylboronic acidCandida albicans40 µg/mL

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenoxy)phenylboronic acid primarily involves its role as a reagent in the Suzuki-Miyaura coupling reaction. The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired carbon-carbon bond . The presence of the 2-fluorophenoxy group enhances the reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

Key Findings from Comparative Studies

Acidity and Reactivity: Fluorine substitution lowers the pKa of phenylboronic acids by withdrawing electron density, increasing Lewis acidity. For example, 3-(trifluoromethoxy)phenylboronic acid (pKa ~7.8) is more acidic than this compound (estimated pKa ~8.5–9.0) due to the stronger electron-withdrawing effect of the trifluoromethoxy group . The phenoxy group in this compound introduces steric hindrance, reducing reaction rates in Suzuki couplings compared to less hindered analogs like 3-fluorophenylboronic acid .

Binding Affinity: 3-(Propionamido)phenylboronic acid exhibits exceptional binding to sialic acid (binding constant = 37.6 M⁻¹ at pH 7.4), outperforming this compound in carbohydrate recognition due to synergistic hydrogen bonding from the amide group . The phenoxy group in this compound may hinder interactions with bulky biomolecules but enhances selectivity for planar diol-containing targets .

Antimicrobial Activity: Trifluoromethoxy-substituted phenylboronic acids show superior antibacterial activity (MIC = 8–16 µg/mL against S. aureus) compared to non-fluorinated analogs, attributed to increased membrane permeability .

Structural and Crystallographic Insights: X-ray studies of 3-fluorophenylboronic acid reveal intermolecular hydrogen bonding networks, whereas this compound likely forms less dense crystal lattices due to the bulky phenoxy substituent .

Biological Activity

3-(2-Fluorophenoxy)phenylboronic acid (compound 1) is a derivative of phenylboronic acid that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer and antibacterial properties, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H4B OH 2C6H4F\text{C}_6\text{H}_4\text{B OH }_2\text{C}_6\text{H}_4\text{F}

This compound features a fluorine atom at the ortho position relative to the phenoxy group, which is known to influence its reactivity and biological activity.

Anticancer Activity

Mechanism of Action

Research indicates that phenylboronic acids, including this compound, exhibit significant antiproliferative effects on various cancer cell lines. A study conducted on derivatives of phenylboronic acids showed that they induce cell cycle arrest and apoptosis in cancer cells, particularly in ovarian cancer cell lines such as A2780. The mechanism involves activation of caspase-3 and accumulation of p21, leading to G2/M phase arrest .

In Vitro Studies

A detailed evaluation of several phenylboronic acid derivatives demonstrated that this compound exhibited a promising structure-activity relationship. For instance, compounds with fluorine substitutions at specific positions showed enhanced antiproliferative activity compared to their non-fluorinated counterparts. The half-maximal inhibitory concentration (IC50) values for various derivatives were determined, highlighting the effectiveness of fluorine substitution in enhancing biological activity .

CompoundCell LineIC50 (µM)
1A278018.0
2MV-4-1115.5
3MCF7>200

Antibacterial Activity

Antibacterial Properties

Recent studies have explored the antibacterial properties of halogenated phenylboronic acids, including derivatives similar to this compound. These compounds have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating their potential as antibacterial agents. For instance, compounds like 2-fluoro-5-iodophenylboronic acid exhibited MIC values around 100 μg/mL against planktonic cells while also preventing biofilm formation .

Case Studies

A study focused on the antibacterial activity of halogenated phenylboronic acids demonstrated that these compounds could inhibit virulence factors in bacteria, such as motility and biofilm formation. The ability to disrupt biofilms is particularly significant in treating chronic infections where biofilm formation poses a major challenge .

CompoundBacterial StrainMIC (µg/mL)
DIMPBAE. coli100
FIPBAStaphylococcus aureus100

Q & A

Q. Can this compound act as a sensor for diols in aqueous media? Design an experiment to test binding affinity.

  • Methodological Answer : Use fluorescence titration or isothermal titration calorimetry (ITC) in pH 7.4 buffer. Compare binding constants (Ka) with 4-formylphenylboronic acid (reference Ka ~10³ M⁻¹). Adjust pH to 8.5–9.0 to enhance boronate-diol complexation. Validate via ¹¹B NMR shifts upon fructose addition .

Q. How does fluorination at the 2-position affect the reactivity of phenoxy-substituted phenylboronic acids in cross-coupling reactions?

  • Methodological Answer : Perform comparative kinetic studies with non-fluorinated analogs. Use Hammett plots to quantify electronic effects (σₚ ≈ 0.15 for fluorine). Monitor activation barriers via DFT (M06-2X/def2-TZVP). Fluorine’s electron-withdrawing nature accelerates transmetallation but may increase steric hindrance .

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